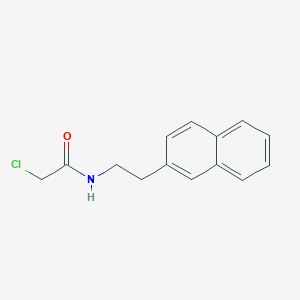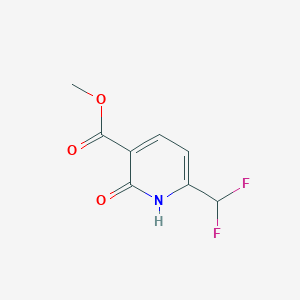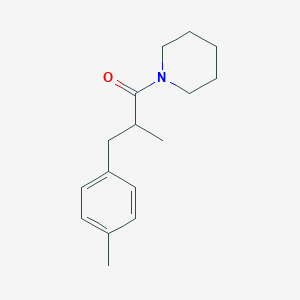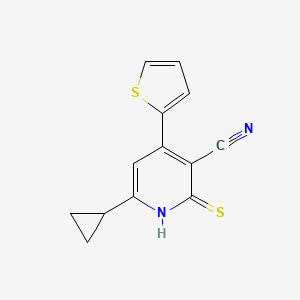
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea
説明
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPN is a synthetic molecule that belongs to the class of urea-based compounds and has been found to possess various biological activities.
科学的研究の応用
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and antiviral properties. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been shown to have antiviral activity against various viruses, including HIV and herpes simplex virus.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N'-pyridin-4-ylurea is not fully understood. However, it has been proposed that N-(4-methoxyphenyl)-N'-pyridin-4-ylurea exerts its biological activities by inhibiting various enzymes and signaling pathways. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It has also been found to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of viruses by interfering with viral entry and replication.
実験室実験の利点と制限
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been extensively studied for its biological activities, making it a well-characterized compound. However, N-(4-methoxyphenyl)-N'-pyridin-4-ylurea also has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has also been found to have low bioavailability, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on N-(4-methoxyphenyl)-N'-pyridin-4-ylurea. One direction is to study the molecular mechanisms underlying the biological activities of N-(4-methoxyphenyl)-N'-pyridin-4-ylurea. Another direction is to investigate the potential therapeutic applications of N-(4-methoxyphenyl)-N'-pyridin-4-ylurea in various diseases, including cancer, inflammation, and viral infections. The development of new formulations and delivery methods for N-(4-methoxyphenyl)-N'-pyridin-4-ylurea could also improve its bioavailability and therapeutic efficacy. Overall, the research on N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has the potential to lead to the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKGCTGEAFOLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)


![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)

![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)

![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)

